molecular formula C6H4BrN3S B1444001 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 166196-37-8

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B1444001
CAS No.: 166196-37-8
M. Wt: 230.09 g/mol
InChI Key: SCMPDQDVFAIXRB-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both pyrazole and thiazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the thiazole moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1,3-thiazole
  • 4-bromo-2-(1H-pyrazol-3-yl)phenol

Uniqueness

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the combination of pyrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in the individual components.

Biological Activity

2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound characterized by the fusion of a pyrazole and a thiazole ring, with the molecular formula C₇H₅BrN₂S. The presence of the bromine atom enhances its reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism : The antimicrobial action may involve inhibition of biofilm formation and interference with bacterial enzyme activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Lines : In vitro studies have demonstrated efficacy against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • Structure-Activity Relationship (SAR) : Compounds with similar structures have shown varying degrees of antiproliferative activity. The presence of electron-withdrawing groups like bromine enhances activity against cancer cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole-pyrazole derivatives for their antimicrobial properties. The most active derivative exhibited an MIC comparable to standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity Assessment

In another investigation, a library of pyrazole derivatives was synthesized and screened for anticancer activity. Compounds structurally related to this compound showed promising results in inhibiting tumor cell proliferation in vitro .

Research Findings Summary

Activity Findings
AntimicrobialMIC values as low as 0.22 μg/mL against pathogens; effective against biofilm formation
AnticancerEffective against multiple cancer cell lines; SAR indicates enhanced activity with Br substitution
Anti-inflammatoryRelated compounds show potential; requires further exploration specific to this compound

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMPDQDVFAIXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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